N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide, also known as BIBX 1382, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of compounds containing the 1H-benzo[d]imidazol moiety has been extensively studied, showing significant biological activities. These compounds exhibit a range of pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.
- Antitumor Effects : A study on new benzimidazoles revealed their potent antitumor effects against several cancer cell lines, highlighting their inhibitory activities against Aurora A kinase and KSP, important targets in cancer therapy (El‐All et al., 2015). This indicates the potential of such compounds in developing new anticancer drugs.
- Corrosion Inhibition : Benzimidazole derivatives were found to exhibit excellent corrosion inhibition properties for mild steel in acidic environments, suggesting their applicability in protecting industrial materials (Chaouiki et al., 2020). Such inhibitors are crucial in extending the lifespan of metal components in corrosive conditions.
- Antidepressant Agents : Research on benzimidazole compounds has extended into the realm of neuropsychiatric disorders, with some derivatives showing promising results as antidepressant agents. The synthesis and evaluation of novel benzimidazole derivatives have demonstrated significant antidepressant activity, offering a potential pathway for the development of new treatments for depression (Theivendren et al., 2017).
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23(11-6-16-31(29,30)17-18-7-2-1-3-8-18)25-20-14-12-19(13-15-20)24-26-21-9-4-5-10-22(21)27-24/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYDAARTIVKHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.